6-Methoxy-2-naphthylmagnesium bromide

Catalog No.
S2664235
CAS No.
38046-82-1
M.F
C11H9BrMgO
M. Wt
261.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-naphthylmagnesium bromide

CAS Number

38046-82-1

Product Name

6-Methoxy-2-naphthylmagnesium bromide

IUPAC Name

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide

Molecular Formula

C11H9BrMgO

Molecular Weight

261.40 g/mol

InChI

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1

InChI Key

DMMNAMUAQVNNBC-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

Solubility

not available

Canonical SMILES

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-]

6-Methoxy-2-naphthylmagnesium bromide is a Grignard reagent, characterized by its structure consisting of a naphthalene ring substituted with a methoxy group at the 6-position. Its molecular formula is C11H9BrMgOC_{11}H_{9}BrMgO and it has a molecular weight of approximately 261.4 g/mol. This compound is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity towards electrophiles, making it valuable in organic synthesis .

Synthesis:

6-Methoxy-2-naphthylmagnesium bromide (also known as 6-Methoxy-2-naphthyl Grignard reagent) is an organometallic compound commonly used in organic synthesis. It is typically synthesized from 6-bromo-2-naphthol and magnesium metal in an inert atmosphere like diethyl ether or tetrahydrofuran (THF) [].

Applications:

-Methoxy-2-naphthylmagnesium bromide finds various applications in scientific research, particularly in organic synthesis. Here are some key areas:

  • Formation of Carbon-Carbon Bonds: Due to its nucleophilic character, the Grignard reagent readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.
  • Synthesis of Alcohols: The Grignard reagent can be quenched with water or a protic solvent like methanol to yield a primary or secondary alcohol, respectively.
  • Preparation of Alkenes and Alkynes: The reaction of the Grignard reagent with certain transition metal catalysts can lead to the formation of alkenes or alkynes through various coupling reactions.
  • Synthesis of Heterocycles: 6-Methoxy-2-naphthylmagnesium bromide can be employed in the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. This can be achieved through reactions like ring-opening and cyclization with suitable starting materials.

Advantages:

  • High reactivity: The Grignard reagent exhibits high reactivity due to the presence of a negatively charged carbon atom bonded to magnesium. This facilitates efficient carbon-carbon bond formation reactions.
  • Functional group compatibility: The presence of the methoxy group (-OCH₃) at the 6th position provides a degree of functionality while maintaining compatibility with various reaction conditions.
, including:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, reacting with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
  • Coupling Reactions: It can couple with aryl halides or other electrophiles to form biaryl compounds.
  • Formation of Naphthalenes: It can also be used in the synthesis of more complex naphthalene derivatives through various coupling reactions .

6-Methoxy-2-naphthylmagnesium bromide can be synthesized through the following general steps:

  • Preparation of the Naphthyl Bromide: The starting material, 6-methoxy-2-bromonaphthalene, can be prepared using standard halogenation techniques.
  • Formation of the Grignard Reagent: The naphthyl bromide is then reacted with magnesium metal in dry ether or THF under an inert atmosphere (usually nitrogen or argon) to form the Grignard reagent.

The reaction proceeds as follows:

C11H9Br+MgC11H9MgBr\text{C}_{11}\text{H}_{9}\text{Br}+\text{Mg}\rightarrow \text{C}_{11}\text{H}_{9}\text{MgBr}

This method allows for the effective generation of the Grignard reagent necessary for subsequent reactions .

6-Methoxy-2-naphthylmagnesium bromide finds utility in several areas:

  • Organic Synthesis: It is primarily used for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound can be utilized in polymer chemistry for creating new materials with specific properties.
  • Research: It serves as a reagent in various research applications, particularly in studies involving reaction mechanisms and synthetic methodologies .

Several compounds share structural features or functional roles similar to 6-methoxy-2-naphthylmagnesium bromide:

Compound NameStructure TypeUnique Features
4-Methoxyphenylmagnesium bromideGrignard ReagentSubstituted phenyl group; used for different coupling reactions .
1-Naphthylmagnesium bromideGrignard ReagentLacks methoxy substitution; used for similar nucleophilic additions but may exhibit different reactivity patterns .
2-MethoxynaphthaleneAromatic CompoundNot a Grignard reagent; used as a precursor for various synthetic applications but lacks magnesium coordination .

The uniqueness of 6-methoxy-2-naphthylmagnesium bromide lies in its specific methoxy substitution at the 6-position of the naphthalene ring, which may influence its reactivity and selectivity in

The conventional synthesis of 6-methoxy-2-naphthylmagnesium bromide follows the established Grignard methodology developed by Victor Grignard, which earned him the Nobel Prize in Chemistry in 1912 [9]. The traditional preparation involves the direct insertion of magnesium metal into the carbon-bromine bond of 6-methoxy-2-bromonaphthalene in anhydrous ethereal solvents [5].

The fundamental reaction proceeds according to the following stoichiometry:

6-Methoxy-2-bromonaphthalene + Magnesium → 6-Methoxy-2-naphthylmagnesium bromide

The reaction mechanism involves the oxidative insertion of magnesium into the carbon-bromine bond, forming the organometallic species [13]. This process requires stringent anhydrous conditions to prevent hydrolysis of the highly reactive Grignard reagent [5]. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface, facilitating the initial electron transfer process [9].

Traditional solvent systems employed for this synthesis include diethyl ether and tetrahydrofuran, with tetrahydrofuran often preferred due to its superior coordinating ability with magnesium centers [14]. The reaction vessel must be rigorously dried, typically by heating overnight at 130°C followed by cooling under inert atmosphere [9]. Magnesium turnings are commonly used, with the metal surface often activated through mechanical stirring or brief exposure to iodine vapor [6].

The reaction typically requires 2-4 hours for completion at ambient temperature, with the progress monitored through the consumption of magnesium metal and the formation of a homogeneous solution [19]. Temperature control remains critical, as excessive heating can lead to decomposition or unwanted side reactions, while insufficient thermal input may result in incomplete conversion [25].

Modern Solvent Systems and Catalytic Approaches

Contemporary synthetic methodologies for 6-methoxy-2-naphthylmagnesium bromide production have evolved to incorporate advanced solvent systems and catalytic approaches that enhance reaction efficiency and environmental sustainability [24]. 2-Methyltetrahydrofuran has emerged as a superior alternative to traditional ethereal solvents, offering several distinct advantages over conventional tetrahydrofuran and diethyl ether systems [26].

2-Methyltetrahydrofuran demonstrates superior performance characteristics including a broader operational temperature range with a lower freezing point and higher boiling point compared to tetrahydrofuran [29]. This expanded temperature window provides greater process flexibility and enhanced control over reaction conditions [26]. Additionally, 2-methyltetrahydrofuran exhibits significantly reduced water solubility compared to tetrahydrofuran, facilitating more efficient product recovery and purification protocols [29].

The reduced toxicity profile and lower peroxide formation tendency of 2-methyltetrahydrofuran represent substantial improvements in process safety compared to traditional ethereal solvents [29]. Furthermore, 2-methyltetrahydrofuran can be derived from renewable biomass sources, aligning with contemporary green chemistry principles [24].

Modern catalytic approaches have incorporated quaternary ammonium salts as catalytic additives to enhance reaction efficiency [16]. Tetrabutylammonium chloride has been demonstrated to shift the Schlenk equilibrium of Grignard reagents toward dimeric species, promoting more efficient addition reactions through favored six-membered transition states [16]. The addition of diglyme as a coordinating additive further enhances nucleophilic reactivity by providing additional coordination sites for magnesium centers [16].

Mechanochemical synthesis represents an emerging approach that eliminates the need for dry organic solvents entirely [12]. This methodology employs ball milling techniques to generate Grignard reagents in paste form under ambient atmospheric conditions, representing a significant departure from traditional solution-phase protocols [12]. The mechanochemical approach offers potential advantages in terms of environmental impact and operational simplicity, although its application to naphthyl-substituted systems requires further investigation [12].

Continuous flow methodologies have been developed for industrial-scale Grignard synthesis, offering enhanced control over reaction parameters and improved reproducibility [17]. These systems incorporate inline monitoring techniques, such as near-infrared spectroscopy, to provide real-time feedback on reaction progress and product quality [17]. Continuous flow approaches enable precise control of residence times and thermal management, critical factors for maintaining product quality in large-scale operations [20].

Quality Control Parameters in Industrial Synthesis

Industrial production of 6-methoxy-2-naphthylmagnesium bromide requires comprehensive quality control protocols to ensure consistent product specifications and performance characteristics [17]. Critical quality parameters encompass concentration determination, purity assessment, and impurity profiling through multiple analytical methodologies [30].

Concentration determination represents the primary quality control parameter, typically assessed through standardized titration procedures [28]. The iodine-lithium chloride titration method provides accurate quantification of active Grignard reagent concentration, distinguished from inactive decomposition products [28]. This methodology involves the reaction of the Grignard reagent with excess iodine in the presence of lithium chloride, followed by back-titration to determine the active organomagnesium content [28].

Alternative analytical approaches include potentiometric titration using 2-butanol as the titrant, which provides well-defined endpoints and excellent precision across various ethereal solvent systems [32]. This method demonstrates superior reproducibility compared to conventional acid-base titration procedures and accommodates a wide range of Grignard reagent structures [32].

Quality ParameterSpecification RangeAnalytical MethodFrequency
Active Concentration0.45-0.55 MIodine-Lithium Chloride TitrationEach batch
Water Content<50 ppmKarl Fischer TitrationEach batch
Density0.96-0.97 g/mLPycnometryEach batch
ColorBrown to Dark BrownVisual InspectionEach batch
Particle Content<10 particles/mLMicroscopic AnalysisWeekly

Spectroscopic characterization provides complementary quality assessment through nuclear magnetic resonance and infrared spectroscopy [31]. Raman spectroscopy has emerged as a particularly effective technique for quality determination, offering superior resistance to moisture and carbon dioxide interference compared to traditional infrared methods [31]. The combination of Raman spectroscopy with partial least squares regression analysis enables rapid, non-destructive quality assessment with correlation coefficients exceeding 0.97 [31].

Impurity profiling focuses on the identification and quantification of organic byproducts, inorganic salts, and solvent residues [30]. High-performance liquid chromatography provides sensitive detection of organic impurities, while inductively coupled plasma spectroscopy enables quantification of metallic contaminants [30]. Gas chromatography analysis of headspace samples allows monitoring of volatile impurities and solvent composition [32].

Industrial quality control protocols incorporate statistical process control methodologies to monitor trends in key quality parameters and identify potential process deviations before they impact product quality [17]. Control charts track critical parameters such as concentration, density, and spectroscopic signatures across multiple production batches to establish baseline performance and detect systematic variations [17].

Advanced process analytical technology integration enables real-time monitoring of critical quality parameters during synthesis [17]. Near-infrared spectroscopy systems provide continuous monitoring of reagent consumption and product formation, allowing immediate adjustment of process conditions to maintain target specifications [17]. This approach significantly reduces batch-to-batch variability and enhances overall process reliability [20].

Hydrogen Bond Acceptor Count

3

Exact Mass

259.96872 g/mol

Monoisotopic Mass

259.96872 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-16

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